3-(Methoxymethyl)cyclobutan-1-ol CAS number
3-(Methoxymethyl)cyclobutan-1-ol CAS number
An In-depth Technical Guide to 3-(Methoxymethyl)cyclobutan-1-ol CAS Number: 1175061-11-6
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved pharmacokinetic profiles is relentless. 3-(Methoxymethyl)cyclobutan-1-ol has emerged as a significant building block, providing a unique combination of a strained cyclobutane core and a flexible methoxymethyl side chain. The cyclobutane motif is increasingly recognized for its ability to act as a bioisostere for larger or more planar groups, helping chemists to "escape flatland" and explore new chemical space.[1][2] This rigid, puckered structure can enforce specific conformations, enhance metabolic stability, and improve binding affinity by positioning key pharmacophoric elements in optimal orientations.[2][3]
The addition of the methoxymethyl group further refines the molecule's properties. The ether linkage can modulate lipophilicity and solubility, while also presenting a potential site for metabolic interactions, a factor that must be carefully considered in drug design.[4] This guide offers a comprehensive technical overview of 3-(Methoxymethyl)cyclobutan-1-ol, from its fundamental properties and synthesis to its reactivity and applications, providing researchers with the foundational knowledge required to effectively utilize this versatile intermediate in their research and development programs.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and characteristics of 3-(Methoxymethyl)cyclobutan-1-ol are summarized below.
| Property | Value | Source |
| CAS Number | 1175061-11-6 | [5] |
| Molecular Formula | C₆H₁₂O₂ | [6] |
| Molecular Weight | 116.16 g/mol | N/A |
| IUPAC Name | 3-(methoxymethyl)cyclobutan-1-ol | [5] |
| InChI | InChI=1S/C6H12O2/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 | [6] |
| InChIKey | CVZGFWGMCSYNBQ-UHFFFAOYSA-N | [6] |
| SMILES | COCC1CC(C1)O | [6] |
| Purity (Typical) | ≥95% |
Synthesis and Manufacturing
The primary and most logical synthetic route to 3-(Methoxymethyl)cyclobutan-1-ol involves the reduction of its corresponding ketone precursor, 3-(methoxymethyl)cyclobutan-1-one (CAS: 1068160-23-5).[5][7] This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using common reducing agents.
Conceptual Synthetic Workflow
The synthesis is a straightforward reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical and depends on factors such as scale, cost, and desired selectivity (though for this achiral molecule, stereoselectivity is not a concern).
Caption: Synthetic pathway from ketone precursor to the target alcohol.
Detailed Experimental Protocol: Reduction of 3-(Methoxymethyl)cyclobutan-1-one
This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for this transformation.
Materials:
-
3-(Methoxymethyl)cyclobutan-1-one
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Sodium borohydride (NaBH₄)
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Methanol (MeOH), anhydrous
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in methanol (approx. 0.2 M concentration) and cool the solution to 0 °C using an ice-water bath.
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Addition of Reducing Agent: While stirring, add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
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Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.
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Extraction: Remove most of the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude 3-(methoxymethyl)cyclobutan-1-ol by flash column chromatography on silica gel to obtain the final product of high purity.
Reactivity and Chemical Transformations
The chemical behavior of 3-(methoxymethyl)cyclobutan-1-ol is dictated by its two primary functional groups: the secondary alcohol and the ether. The inherent strain of the cyclobutane ring also influences its reactivity, particularly in reactions that involve ring-opening or rearrangement under acidic conditions.[8]
Oxidation of the Alcohol
The secondary alcohol can be readily oxidized back to the parent ketone, 3-(methoxymethyl)cyclobutan-1-one, using a variety of standard oxidizing agents such as Pyridinium Chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. This transformation is fundamental for synthetic strategies where the alcohol serves as a temporary protecting group or an intermediate.
Reactions at the Hydroxyl Group
The hydroxyl group can participate in a wide range of reactions common to secondary alcohols:
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Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
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Etherification: Williamson ether synthesis or reaction with alkyl halides under basic conditions.
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Derivatization: Conversion to leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.
Acid-Catalyzed Rearrangement
Under strong acidic conditions, cyclobutanol derivatives are prone to carbocation-mediated rearrangements.[8] The protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation on the cyclobutane ring. This intermediate can undergo ring expansion to form a more stable cyclopentyl cation or other ring-opened products. The benzyl group in a similar compound, 3-benzylcyclobutanol, has been shown to favor a predictable ring-expansion pathway.[8]
Caption: General pathway for acid-catalyzed ring expansion of a cyclobutanol.
Applications in Drug Discovery
The incorporation of the cyclobutane scaffold is a validated strategy in medicinal chemistry for optimizing drug candidates.[3] Its rigid, three-dimensional nature provides a fixed framework that can reduce the entropic penalty of binding to a biological target.
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Metabolic Stability: Replacing metabolically vulnerable groups (like a cyclohexyl amine) with a cyclobutyl moiety has proven effective in increasing metabolic stability and improving the pharmacokinetic profile of drug candidates, as seen in the development of the FDA-approved drug ivosidenib.[3]
-
Potency and Selectivity: The defined geometry of the cyclobutane ring can orient substituents in precise vectors, leading to enhanced potency and selectivity. In the development of the HCV protease inhibitor boceprevir, the cyclobutane analog was found to be significantly more potent than its cyclopropyl or cyclopentyl counterparts.[3]
-
Bioisosterism: Cyclobutanes can serve as non-aromatic bioisosteres for phenyl rings, helping to reduce planarity, improve solubility, and escape the metabolic liabilities often associated with aromatic systems.[1]
The methoxymethyl substituent on 3-(methoxymethyl)cyclobutan-1-ol offers an additional point of modification and property tuning, making this building block a valuable tool for library synthesis and lead optimization campaigns.
Safety and Handling
Based on available data, 3-(Methoxymethyl)cyclobutan-1-ol is classified with several hazards that necessitate careful handling in a laboratory setting.
GHS Hazard Classifications: [5]
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Flammable liquids (Category 4): H227 - Combustible liquid.
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Skin irritation (Category 2): H315 - Causes skin irritation.
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Eye irritation (Category 2A): H319 - Causes serious eye irritation.
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Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion
3-(Methoxymethyl)cyclobutan-1-ol (CAS: 1175061-11-6) is a strategically important chemical intermediate with significant potential in advanced chemical synthesis, particularly in the field of drug discovery. Its unique structural features—a strained, rigid cyclobutane core combined with a tunable methoxymethyl side chain—provide a powerful platform for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide has provided a detailed overview of its synthesis, reactivity, and applications, underscoring its value as a versatile building block for the modern medicinal chemist.
References
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3-(methoxymethyl)cyclobutan-1-ol — Chemical Substance Information . NextSDS. [Link]
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3-(methoxymethyl)cyclobutan-1-one — Chemical Substance Information . NextSDS. [Link]
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3-(methoxymethyl)cyclobutan-1-ol (C6H12O2) . PubChemLite. [Link]
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Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives . Royal Society of Chemistry. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates . National Center for Biotechnology Information (PMC). [Link]
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The role of the methoxy group in approved drugs | Request PDF . ResearchGate. [Link]
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